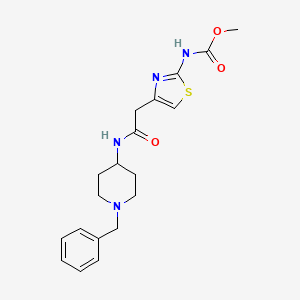
Methyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound, Methyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, primarily targets the Monoamine Oxidase (MAO) enzymes . These enzymes exist in two isoforms, MAO-A and MAO-B, and they play a crucial role in the oxidative deamination of xenobiotic and endogenous amines, including many neurotransmitters .
Mode of Action
The compound interacts with its targets, the MAO enzymes, by inhibiting their activity . This inhibition is achieved through competitive binding, where the compound competes with the enzyme’s natural substrates for the active site . This results in a decrease in the enzyme’s activity, leading to an increase in the concentration of neurotransmitters in the brain .
Biochemical Pathways
The inhibition of MAO enzymes affects several biochemical pathways. Primarily, it impacts the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin . By inhibiting the breakdown of these neurotransmitters, the compound increases their levels in the synaptic cleft, enhancing neurotransmission . This can have downstream effects on mood regulation, cognitive function, and other neurological processes .
Result of Action
The primary molecular effect of the compound’s action is the inhibition of MAO enzymes, leading to increased levels of neurotransmitters in the brain . This can result in cellular effects such as enhanced neurotransmission, potentially impacting various neurological functions .
生物活性
Methyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurological disorders. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a carbamate group, and a benzylpiperidine moiety, which are significant for its biological interactions. The structural formula can be represented as follows:
Research indicates that compounds with similar structures often target various neurotransmitter systems, particularly cholinergic and serotonergic pathways. The benzylpiperidine component is known to enhance the activity of acetylcholinesterase inhibitors, which are crucial in treating Alzheimer’s disease and other cognitive disorders . Additionally, the thiazole moiety may contribute to the modulation of neuroinflammatory processes.
Biological Activity
1. Cholinesterase Inhibition:
Studies have shown that related compounds exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are essential for neurotransmission in the central nervous system. For instance, compounds derived from donepezil structure modifications have demonstrated potent AChE inhibition with IC50 values in the low micromolar range .
2. Neuroprotective Effects:
The neuroprotective potential of this compound has been suggested through its ability to penetrate the blood-brain barrier (BBB). This property is crucial for any therapeutic agent targeting neurological disorders .
3. Antioxidant Activity:
Compounds with similar structures have been reported to exhibit antioxidant properties, reducing oxidative stress in neuronal cells. This activity is vital for protecting neurons from degeneration associated with diseases like Alzheimer’s .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study focused on a series of benzylpiperidine derivatives demonstrated that these compounds could significantly reduce cell death in neurotoxic environments. The mechanism was attributed to both cholinesterase inhibition and antioxidant effects, suggesting a multi-target approach for neuroprotection .
特性
IUPAC Name |
methyl N-[4-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-26-19(25)22-18-21-16(13-27-18)11-17(24)20-15-7-9-23(10-8-15)12-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHLEJLZILZVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













